molecular formula C11H14BrNO3S B14917649 Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate

Cat. No.: B14917649
M. Wt: 320.20 g/mol
InChI Key: NBMQPVISIIUCNM-UHFFFAOYSA-N
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Description

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Various substituted thiophene derivatives.

    Oxidation: Thiophene oxides or sulfoxides.

    Reduction: Reduced thiophene derivatives.

    Hydrolysis: Carboxylic acids and alcohols.

Mechanism of Action

The mechanism of action of Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-bromo-n-methylthiophene-2-carboxamido)butanoate is unique due to the presence of both an amide and an ester functional group, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups with the thiophene ring enhances its versatility in various applications.

Properties

Molecular Formula

C11H14BrNO3S

Molecular Weight

320.20 g/mol

IUPAC Name

methyl 4-[(5-bromothiophene-2-carbonyl)-methylamino]butanoate

InChI

InChI=1S/C11H14BrNO3S/c1-13(7-3-4-10(14)16-2)11(15)8-5-6-9(12)17-8/h5-6H,3-4,7H2,1-2H3

InChI Key

NBMQPVISIIUCNM-UHFFFAOYSA-N

Canonical SMILES

CN(CCCC(=O)OC)C(=O)C1=CC=C(S1)Br

Origin of Product

United States

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